Monaspor
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Overview
Description
Monaspor is a chemical compound with the molecular formula C22H20N4NaO8S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its complex molecular structure, which includes a sodium ion and several functional groups that contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monaspor can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is formed through a series of condensation reactions involving specific organic precursors.
Functional Group Addition: Various functional groups are added to the core structure through substitution reactions. These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Final Assembly: The final assembly of this compound involves the introduction of the sodium ion and the formation of the complete molecular structure. This step may require precise temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors. This method allows for precise control over reaction conditions and product quality.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used. This method involves the continuous addition of reactants and removal of products, allowing for a steady production rate and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Monaspor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of this compound.
Scientific Research Applications
Monaspor has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Monaspor involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Monaspor can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Penicillin: Similar in its beta-lactam structure but differs in its specific functional groups and biological activity.
Cephalosporin: Another beta-lactam antibiotic with a similar core structure but different side chains and spectrum of activity.
Carbapenem: A broad-spectrum antibiotic with a similar mechanism of action but distinct structural features.
Uniqueness of this compound: this compound’s uniqueness lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H19N4NaO8S2 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2S)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17+,21-;/m1./s1 |
InChI Key |
REACMANCWHKJSM-HWRQFREASA-M |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
Synonyms |
Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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